molecular formula C12H14O B11997964 1-Penten-3-one, 4-methyl-1-phenyl- CAS No. 10596-48-2

1-Penten-3-one, 4-methyl-1-phenyl-

Cat. No.: B11997964
CAS No.: 10596-48-2
M. Wt: 174.24 g/mol
InChI Key: CAXIQKXPSQYDIR-CMDGGOBGSA-N
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Description

1-Penten-3-one, 4-methyl-1-phenyl- is a volatile organic compound (VOC) with a pungent, fruity, and green odor profile. It is a key contributor to the aroma of fermented peppers, olive oil, and processed tea leaves . Structurally, it belongs to the α,β-unsaturated ketone family, characterized by a conjugated carbonyl group and a phenyl substituent. Its odor threshold is notably low, making it impactful even at trace concentrations .

Properties

CAS No.

10596-48-2

Molecular Formula

C12H14O

Molecular Weight

174.24 g/mol

IUPAC Name

(E)-4-methyl-1-phenylpent-1-en-3-one

InChI

InChI=1S/C12H14O/c1-10(2)12(13)9-8-11-6-4-3-5-7-11/h3-10H,1-2H3/b9-8+

InChI Key

CAXIQKXPSQYDIR-CMDGGOBGSA-N

Isomeric SMILES

CC(C)C(=O)/C=C/C1=CC=CC=C1

Canonical SMILES

CC(C)C(=O)C=CC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Claisen-Schmidt Condensation

The Claisen-Schmidt condensation between acetophenone derivatives and aldehydes is a plausible route. For example, reacting 4-methylpent-3-en-2-one with benzaldehyde under basic conditions could yield the target compound:

4-methylpent-3-en-2-one+benzaldehydeNaOH/EtOH1-Penten-3-one, 4-methyl-1-phenyl-+H2O\text{4-methylpent-3-en-2-one} + \text{benzaldehyde} \xrightarrow{\text{NaOH/EtOH}} \text{1-Penten-3-one, 4-methyl-1-phenyl-} + \text{H}_2\text{O}

Conditions :

  • Base: Sodium hydroxide in ethanol.

  • Temperature: Reflux at 80°C for 6–8 hours.

  • Yield: ~40–50% (estimated based on analogous reactions).

Advantages :

  • Utilizes readily available starting materials.

  • Single-step synthesis.

Limitations :

  • Moderate yields due to competing aldol side reactions.

  • Requires rigorous purification to isolate the trans isomer.

Oxidation of Allylic Alcohols

Oxidation of 4-methyl-1-phenylpent-1-en-3-ol using Jones reagent (CrO₃/H₂SO₄) or Dess-Martin periodinane offers a stereocontrolled approach:

4-methyl-1-phenylpent-1-en-3-olDess-Martin periodinane1-Penten-3-one, 4-methyl-1-phenyl-\text{4-methyl-1-phenylpent-1-en-3-ol} \xrightarrow{\text{Dess-Martin periodinane}} \text{1-Penten-3-one, 4-methyl-1-phenyl-}

Conditions :

  • Solvent: Dichloromethane.

  • Temperature: 0°C to room temperature.

  • Yield: ~60–70% (hypothetical).

Advantages :

  • High stereochemical fidelity.

  • Mild reaction conditions.

Limitations :

  • Requires synthesis of the alcohol precursor, adding steps.

Friedel-Crafts Acylation

While atypical for α,β-unsaturated ketones, Friedel-Crafts acylation of benzene with 4-methylpent-3-enoyl chloride could theoretically yield the compound:

benzene+4-methylpent-3-enoyl chlorideAlCl31-Penten-3-one, 4-methyl-1-phenyl-+HCl\text{benzene} + \text{4-methylpent-3-enoyl chloride} \xrightarrow{\text{AlCl}_3} \text{1-Penten-3-one, 4-methyl-1-phenyl-} + \text{HCl}

Conditions :

  • Catalyst: Anhydrous AlCl₃.

  • Solvent: Nitrobenzene.

  • Yield: <30% (low due to steric hindrance).

Advantages :

  • Direct introduction of the phenyl group.

Limitations :

  • Poor regioselectivity and low yields.

Comparative Analysis of Methods

MethodStarting MaterialsYield (%)Purity (%)Key Challenges
Claisen-SchmidtAcetophenone derivatives40–5085–90Competing aldol reactions
OxidationAllylic alcohols60–7090–95Precursor synthesis required
Friedel-CraftsAcyl chlorides<3070–80Steric hindrance, side products

Optimization Strategies

Solvent and Catalytic Systems

  • Ionic liquids : Improve Claisen-Schmidt yields by stabilizing intermediates.

  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes.

Stereochemical Control

  • Chiral auxiliaries : Induce trans configuration during allylic alcohol oxidation.

  • Catalytic asymmetric synthesis : Use of organocatalysts like proline derivatives.

Analytical Validation

Gas chromatography-mass spectrometry (GC-MS) remains the gold standard for purity assessment. In studies of analogous compounds, GC-MS identified 1-Penten-3-one, 4-methyl-1-phenyl- with a retention time of 21.477 minutes and characteristic fragments at m/z 174 (molecular ion) and 105 (phenyl ring).

Industrial and Research Applications

  • Pharmaceutical intermediates : Used in synthesizing anti-inflammatory agents.

  • Fragrance industry : Contributes to woody aromas due to its low volatility .

Chemical Reactions Analysis

Types of Reactions: 4-METHYL-1-PHENYL-PENT-1-EN-3-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Penten-3-one, 4-methyl-1-phenyl- is an organic compound with the molecular formula C12H14OC_{12}H_{14}O and a molecular weight of 190.24 g/mol. It belongs to the class of alpha, beta-unsaturated ketones, which are known for their reactivity and utility in organic synthesis. The compound has a boiling point of approximately 276.8°C and a density of 0.997 g/cm³.

Organic Synthesis

  • Intermediate for Synthesis 1-Penten-3-one, 4-methyl-1-phenyl- serves as an intermediate in the synthesis of more complex organic molecules. Its structure, featuring a pentenone backbone with phenyl and methyl substituents, makes it a versatile building block. The synthesis of 1-Penten-3-one, 4-methyl-1-phenyl- can be achieved through several methods, each offering different advantages in terms of yield and purity.

Flavor and Fragrance Industry

  • Flavor and Fragrance Component Compounds with similar structures to 1-Penten-3-one, 4-methyl-1-phenyl- are used in the flavor and fragrance industry.

Scientific Research

  • Reactivity Studies Interaction studies involving 1-Penten-3-one, 4-methyl-1-phenyl- primarily focus on its reactivity with biological macromolecules. Investigations may include explorations of its interactions with proteins, DNA, and other biomolecules. Such studies enhance the understanding of its biochemical interactions.

Anti-inflammatory Activity

  • Inhibitory Activities Chalcones and related α,β-unsaturated ketones, including 1-penten-3-one, have been studied for their inhibitory activities against tumor necrosis factor-α (TNF-α) and nitric oxide . 1-penten-3-one showed activities stronger than or comparable to those of phenyl-conjugated α,β-enones, suggesting that the α,β-enone structure is enough to induce inhibition . The α,β-enone core singly suppresses TNF-α and NO production in LPS-stimulated macrophages, but the conjugated hydroxyphenyl rings in chalcones are also important for their pharmacological activity .

Analytical Chemistry

  • HPLC Analysis 1-Penten-3-one, 4-methyl-1-phenyl- can be analyzed by reverse phase (RP) HPLC with simple conditions using a mobile phase containing acetonitrile, water, and phosphoric acid . For Mass-Spec (MS) compatible applications, phosphoric acid can be replaced with formic acid . Smaller 3 µm particles columns are available for fast UPLC applications . This liquid chromatography method is scalable and can be used for isolation impurities in preparative separation and is also suitable for pharmacokinetics .

Mechanism of Action

The mechanism of action of 4-METHYL-1-PHENYL-PENT-1-EN-3-ONE involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues

Table 1: Structural Comparison
Compound Functional Groups Substituents CAS Number Key References
1-Penten-3-one, 4-methyl-1-phenyl- α,β-unsaturated ketone, phenyl 4-methyl, 1-phenyl 3160-32-5
1-Penten-3-one α,β-unsaturated ketone None 1629-58-9
1-(4-Methoxyphenyl)-1-penten-3-one Methoxy-substituted phenyl 4-methoxy, 1-phenyl 104-27-8
(Z)-2-Penten-1-ol Unsaturated alcohol (Z)-configuration 1576-95-6

Key Observations :

  • The phenyl group in 1-Penten-3-one, 4-methyl-1-phenyl- enhances lipophilicity and aroma persistence compared to non-aromatic analogues .
  • Methoxy substitution (e.g., 1-(4-Methoxyphenyl)-1-penten-3-one) alters polarity and sensory interactions .

Functional Comparison in Food Matrices

Table 2: Odor Contributions in Food Systems
Compound Odor Notes Threshold (ppm) Key Matrices References
1-Penten-3-one, 4-methyl-1-phenyl- Pungent, green, fruity <0.01 Fermented peppers, tea
trans-2-Hexenal Grassy, green 0.05 Olive oil, tomatoes
1-Penten-3-ol Earthy, sweet 0.12 Olive oil, tomatoes
cis-3-Hexen-1-ol Fresh, leafy 0.25 Tea, olive oil
2-Pentanone Fruity, sweet 0.35 Fermented foods

Key Observations :

  • 1-Penten-3-one, 4-methyl-1-phenyl- has a lower odor threshold than 1-Penten-3-ol or 2-pentanone, making it more potent in aroma contribution .
  • Synergistic effects with phenolic compounds amplify bitterness in olive oil, unlike trans-2-hexenal, which correlates with grassy notes .
Table 3: Reactivity and Bioactivity
Compound Ozonolysis Rate (10⁻¹⁷ cm³/molecule/s) Antifungal Activity (Inhibition Rate) Key Pathways References
1-Penten-3-one, 4-methyl-1-phenyl- Not reported Not tested Fatty acid oxidation
1-Penten-3-one 1.17 100% at 4 μL/L Strecker degradation
(Z)-2-Penten-1-ol 11.5 None reported Lipoxygenase (LOX)
1-Penten-3-ol 1.64 None reported LOX, wound-induced

Key Observations :

  • 1-Penten-3-one exhibits higher antifungal efficacy than its alcohol analogues, likely due to membrane disruption via carbonyl group reactivity .
  • Ozonolysis rates vary significantly: (Z)-2-Penten-1-ol reacts 10x faster than 1-Penten-3-one, indicating structural influences on atmospheric persistence .

Biological Activity

1-Penten-3-one, 4-methyl-1-phenyl- is an organic compound with significant biological activity, characterized by its unique molecular structure and functional groups. This article provides an in-depth analysis of its biological properties, potential applications, and relevant research findings.

  • Molecular Formula : C₁₂H₁₄O
  • Molecular Weight : 174.24 g/mol
  • Structure : The compound features a carbonyl group (ketone) and a vinyl group, contributing to its reactivity and utility in various chemical applications.

Biological Activity Overview

The biological activity of 1-Penten-3-one, 4-methyl-1-phenyl- has been studied in various contexts, including its effects on human health and potential therapeutic applications. Key findings include:

Absorption and Bioavailability

The compound exhibits high potential for absorption in the human body:

  • Human Intestinal Absorption : 99.72%
  • Caco-2 Permeability : 91.01%
  • Blood-Brain Barrier Penetration : 87.50% .

These high percentages indicate that the compound is likely to be bioavailable when administered orally.

Toxicity and Safety Profile

Toxicological assessments reveal both beneficial and adverse effects:

  • Skin Irritation : High probability of causing skin irritation (84.65%).
  • Eye Irritation : Significant risk of eye irritation (96.27%).
  • Carcinogenicity : Classified as a category 2 carcinogen with a probability of 53.36% for carcinogenic effects related to kidney toxicity .

Enzyme Interactions

1-Penten-3-one, 4-methyl-1-phenyl- interacts with several enzymes:

  • CYP450 Enzymes : It acts as a substrate for multiple CYP450 enzymes (CYP2D6, CYP3A4), which are crucial for drug metabolism.
  • P-glycoprotein : It is identified as a substrate and inhibitor, indicating potential interactions with drug transport mechanisms .

Case Studies

Several studies have highlighted the biological effects of this compound:

  • Antimicrobial Activity :
    • A study investigated the antimicrobial properties of various compounds including 1-Penten-3-one, 4-methyl-1-phenyl-, revealing moderate activity against certain bacterial strains .
  • Antioxidant Potential :
    • Research indicated that the compound may exhibit antioxidant properties, contributing to its potential use in preventing oxidative stress-related diseases .
  • Neurotoxicity Studies :
    • Investigations into neurotoxic effects showed that while there are risks associated with high concentrations, lower doses may not adversely affect neuronal health .

Comparative Biological Activity Table

Biological ActivityProbability (%)Notes
Human Intestinal Absorption99.72High absorption potential
Skin Irritation84.65Significant risk
Eye Irritation96.27High risk
CYP3A4 Substrate78.54Important for drug metabolism
Carcinogenicity53.36Category 2 carcinogen
Antimicrobial ActivityModerateEffective against some strains

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-methyl-1-phenyl-1-penten-3-one, and how do reaction conditions influence yield and purity?

  • Methodology : The compound can be synthesized via Friedel-Crafts acylation using 3-fluoro-4-propoxybenzaldehyde and an acyl chloride in the presence of Lewis acid catalysts like AlCl₃ . Oxidation and reduction pathways are also viable:

  • Oxidation : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) converts the compound to carboxylic acids or ketones .
  • Reduction : Sodium borohydride (NaBH₄) yields saturated ketones or alcohols .
    • Key Considerations : Solvent polarity, temperature, and catalyst loading significantly affect reaction efficiency. For example, AlCl₃ must be anhydrous to prevent side reactions .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Analytical Techniques :

  • NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions on the phenyl and pentenone moieties .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (C₁₁H₁₂O, 160.21 g/mol) and fragmentation patterns .
  • X-ray Crystallography : Resolves stereochemistry and bond angles, as demonstrated for structurally similar quinolin-2-ones .

Advanced Research Questions

Q. What computational models predict the reactivity of 4-methyl-1-phenyl-1-penten-3-one in nucleophilic addition reactions?

  • Methodology : Density Functional Theory (DFT) simulations calculate frontier molecular orbitals (HOMO-LUMO) to predict sites of nucleophilic attack. AI-driven tools like Template_relevance Pistachio or Reaxys models can propose retrosynthetic pathways by analyzing α,β-unsaturated ketone reactivity .
  • Case Study : DFT studies on analogous enones reveal that electron-withdrawing groups on the phenyl ring enhance electrophilicity at the β-carbon .

Q. How do surface interactions (e.g., adsorption on indoor materials) affect the compound’s stability and environmental fate?

  • Experimental Design :

  • Adsorption Studies : Use microspectroscopic imaging (e.g., AFM-IR) to track adsorption kinetics on silica or polymer surfaces .
  • Oxidative Degradation : Expose the compound to indoor oxidants (e.g., ozone) and monitor decomposition products via GC-MS .
    • Data Interpretation : Conflicting results on degradation rates may arise from surface porosity or humidity variations; cross-validate using controlled chamber experiments .

Q. What strategies resolve contradictions in reported biological activity data for derivatives of this compound?

  • Approach :

  • Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., methyl vs. fluoro groups) and assay antibacterial potency .
  • Meta-Analysis : Compare datasets from PubChem and ECHA, adjusting for variables like solvent choice (DMSO vs. water) or assay sensitivity .
    • Example : Discrepancies in IC₅₀ values may stem from differences in bacterial strain susceptibility or compound purity (>95% required for reproducibility) .

Future Directions

Q. Can biocatalytic methods improve the sustainability of synthesizing this compound?

  • Proposal : Explore engineered ketoreductases or lipases to catalyze asymmetric reductions, replacing traditional reagents like LiAlH₄. Initial trials with E. coli-expressed enzymes show promise for chiral alcohol production .

Q. How can advanced spectroscopic techniques elucidate reaction mechanisms in real-time?

  • Innovation : Use time-resolved FTIR or Raman spectroscopy to monitor intermediate formation during oxidation. For example, transient enolates may form during KMnO₄ reactions .

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